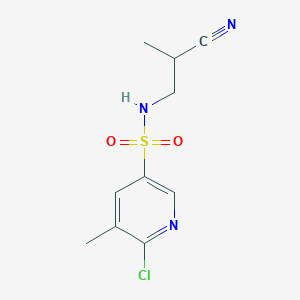

6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide

Description

Nomenclature and IUPAC Classification

The systematic naming of this compound follows IUPAC guidelines for polyfunctional heterocycles. The parent structure is a pyridine ring, with substituents prioritized according to positional numbering and functional group hierarchy. Key features include:

- Pyridine backbone : The six-membered aromatic ring with one nitrogen atom serves as the core structure.

- Sulfonamide group (-SO₂NH-) : Located at position 3, this group takes precedence in suffix designation due to its higher priority over halogens and alkyl chains.

- Chloro substituent (-Cl) : Positioned at carbon 6, this halogen is denoted as a prefix.

- Methyl group (-CH₃) : Attached to carbon 5, this alkyl substituent is listed alphabetically.

- N-(2-cyanopropyl) side chain : The sulfonamide nitrogen bears a 2-cyanopropyl group, requiring explicit stereochemical description if applicable.

The full IUPAC name is derived as follows:

- Root : Pyridine

- Substituents :

- Chloro (C6)

- Methyl (C5)

- Sulfonamide (C3) with N-(2-cyanopropyl) substitution

- Suffix : -sulfonamide

A comparative analysis with structurally related compounds highlights distinct features (Table 1):

This nomenclature framework ensures unambiguous identification, particularly critical for patent applications and structure-activity relationship (SAR) studies.

Historical Context of Pyridine Sulfonamide Derivatives

Pyridine sulfonamides emerged as a consequential chemical class following the discovery of sulfanilamide antibiotics in the 1930s. The fusion of pyridine’s aromatic stability with sulfonamide’s bioisosteric properties catalyzed innovations across multiple domains:

Early Developments (1940s–1960s) :

Expansion into Non-Antibiotic Applications (1970s–2000s) :

Modern Innovations (2010s–Present) :

A timeline of key milestones illustrates this progression (Table 2):

Significance in Modern Heterocyclic Chemistry

The target compound epitomizes three paradigm-shifting trends in heterocycle research:

Multifunctional Substitution Patterns :

Sulfonamide Versatility :

Synthetic Modularity :

The compound’s structural features align with Lipinski’s Rule of Five parameters (molecular weight = 281.7 g/mol, logP ≈ 2.1), suggesting favorable drug-likeness for central nervous system (CNS) applications. Furthermore, the cyanopropyl group’s nitrile (-C≡N) may engage in dipole-dipole interactions with cysteine residues, a property exploited in covalent inhibitor design.

In agrochemical contexts, the chloro and methyl substituents enhance soil persistence by reducing photolytic degradation—a critical factor in pre-emergent herbicide formulations.

Properties

IUPAC Name |

6-chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O2S/c1-7(4-12)5-14-17(15,16)9-3-8(2)10(11)13-6-9/h3,6-7,14H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMMHIAVSQLOBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)S(=O)(=O)NCC(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with 5-methylpyridine-3-sulfonamide.

Nitrile Introduction: The cyano group is introduced via a nucleophilic substitution reaction using a suitable nitrile source such as sodium cyanide.

Alkylation: The final step involves the alkylation of the nitrogen atom with 2-bromopropane under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the cyano group can interact with nucleophilic sites in biological molecules. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Core: Pyridine (target compound) vs. phthalimide (aromatic bis-lactam) vs. thienopyridine (fused thiophene-pyridine). These cores influence electronic properties and binding interactions.

- Substituent Positioning: Chlorine at position 6 (pyridine) vs. position 3 (phthalimide) and position 5 (thienopyridine). Position affects steric and electronic effects.

- Functional Groups: The sulfonamide group in the target compound contrasts with phthalimide’s imide and LY2033298’s carboxamide. Sulfonamides are known for hydrogen-bonding capacity and metabolic stability.

Physicochemical and Reactivity Trends

While specific data (e.g., solubility, logP) for the target compound is unavailable, inferences can be drawn:

- Nitrile Group: The 2-cyanopropyl side chain may enhance lipophilicity compared to LY2033298’s cyclopropyl carboxamide .

- Chlorine Effects : Chlorine in all three compounds likely increases electronegativity and resistance to oxidative degradation.

Biological Activity

6-Chloro-N-(2-cyanopropyl)-5-methylpyridine-3-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. The process begins with 5-methylpyridine-3-sulfonamide, followed by the introduction of a cyano group through nucleophilic substitution and subsequent alkylation with 2-bromopropane under basic conditions.

Key Synthetic Steps:

- Starting Material : 5-Methylpyridine-3-sulfonamide.

- Nitrile Introduction : Nucleophilic substitution using sodium cyanide.

- Alkylation : Reaction with 2-bromopropane.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide moiety can inhibit enzymes by mimicking natural substrates, while the cyano group may interact with nucleophilic sites in biological molecules. This dual action can disrupt normal cellular processes, leading to various biological effects.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their bacteriostatic properties. They inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival. The presence of the sulfonamide group (-SO₂NH-) is crucial for this activity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments have demonstrated its cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown significant inhibition of cyclin-dependent kinase 2 (CDK2), which is vital for cell cycle regulation and cancer progression .

Case Study: Cytotoxicity and Cell Cycle Arrest

In a study examining related sulfonamide compounds, it was found that specific derivatives exhibited promising anticancer activity by inducing cell cycle arrest at different phases (G1/S, S, G2/M) and promoting apoptosis in cancer cells. Molecular docking studies confirmed effective binding to CDK2, suggesting a mechanism for the observed cytotoxicity .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Chloro-N-(2-cyano-2-methylethyl)-N-ethylpyridine-3-carboxamide | Structure | Moderate antimicrobial |

| 6-Chloro-N-(2-cyanopropyl)imidazo[2,1-b][1,3]thiazole-5-sulfonamide | Structure | Anticancer activity |

This compound's specific substitution pattern on the pyridine ring imparts distinct chemical and biological properties compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.